N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide
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Overview
Description
N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide is a useful research compound. Its molecular formula is C26H31N5O3 and its molecular weight is 461.566. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
A study highlighted the synthesis of thiazole-piperazine derivatives, including compounds structurally related to N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide, as acetylcholinesterase inhibitors. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, with potential implications for treating conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Antimicrobial and Anticancer Activities
Another research explored the antimicrobial and anticancer potentials of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. The synthesized compounds showed significant activity against microbial strains and exhibited anticancer activity, highlighting the chemical's potential as a basis for developing new therapeutic agents (Mehta et al., 2019).
VEGFR-2 Inhibition and Antiproliferative Activity
Research on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles, structurally akin to the compound , demonstrated anticancer activity through VEGFR-2 tyrosine kinase inhibition. These compounds showed higher cytotoxic activity than some standard treatments in breast cancer cell lines, suggesting a promising avenue for cancer therapy development (Hassan et al., 2021).
Anticonvulsant Properties
A study on acetamide derivatives of phthalimide, including compounds with structural similarities to N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide, explored their anticonvulsant properties. These derivatives were tested for their efficacy in preventing seizures, with some compounds showing promising results in standard anticonvulsant models (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
α1-Adrenoreceptor Antagonism
Research into quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists included the synthesis and evaluation of compounds related to N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide. These compounds demonstrated potential as α1-adrenoceptor antagonists, indicating utility in treating conditions like hypertension (Abou-Seri, Abouzid, & El Ella, 2011).
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and imidazole moieties have shown a broad range of biological activities . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the compound could potentially impact a wide range of biochemical pathways.
Properties
IUPAC Name |
N-butyl-2-[4-[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-2-3-13-27-23(32)18-29-14-16-30(17-15-29)24(33)19-31-22-12-8-7-11-21(22)25(28-26(31)34)20-9-5-4-6-10-20/h4-12H,2-3,13-19H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKUNTUTGPWEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.